molecular formula C22H28N4O8 B2774342 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate CAS No. 1428347-41-4

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate

Cat. No. B2774342
CAS RN: 1428347-41-4
M. Wt: 476.486
InChI Key: DAWMGIUADQHXOM-UHFFFAOYSA-N
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Description

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate is a useful research compound. Its molecular formula is C22H28N4O8 and its molecular weight is 476.486. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research on similar structures has indicated potential antibacterial applications. For instance, studies on 4-Oxo-thiazolidines and 2-Oxo-azetidines have shown moderate to good activity against both gram-positive and gram-negative bacteria, highlighting their significance in developing new antibacterial agents (Desai et al., 2008). Moreover, 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and enzyme inhibition potential, further supporting the potential application of the compound for antibacterial purposes (Virk et al., 2023).

Drug Synthesis and Chemical Studies

The compound's structure suggests its relevance in drug synthesis and chemical studies. Research on the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides showcases the synthetic versatility of such compounds, potentially leading to the development of novel pharmaceuticals (Scanlan et al., 2004).

Enzyme Inhibition

Compounds with similar structural features have been explored for their potential in enzyme inhibition. For instance, studies on the synthesis, antimicrobial evaluation, and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives shed light on their activity against selected microbial species and potential enzyme inhibitory actions (Gul et al., 2017).

Anti-inflammatory and Anti-thrombotic Activities

The investigation into 1,3,4-oxadiazole derivatives in rats for anti-inflammatory and anti-thrombotic activities indicates that similar structural compounds can serve as valuable leads in the development of new treatments for inflammation and thrombosis (Basra et al., 2019).

properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4.C2H2O4/c1-26-16-6-3-13(9-17(16)27-2)7-8-21-18(25)12-24-10-15(11-24)20-22-19(23-28-20)14-4-5-14;3-1(4)2(5)6/h3,6,9,14-15H,4-5,7-8,10-12H2,1-2H3,(H,21,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWMGIUADQHXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate

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